2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Description
This compound is a substituted acetamide featuring a 5-methyl-2-isopropylphenoxy moiety linked via an acetamide bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl group. The benzoxazinone core is known for its hydrogen-bonding capacity due to the lactam and ether oxygen atoms, influencing both solubility and molecular recognition .
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-12(2)15-6-4-13(3)8-18(15)26-10-19(23)21-14-5-7-17-16(9-14)22-20(24)11-25-17/h4-9,12H,10-11H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
MRPKKCQFXZAEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclocondensation
6-Bromo-2H-1,4-benzoxazin-3(4H)-one is synthesized via bromination of 3,4-dihydro-2H-benzo[b][1,oxazine using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 85% yield. Subsequent reduction with borane-THF complex in tetrahydrofuran (THF) under reflux for 14 hours generates the 3,4-dihydro intermediate, critical for downstream functionalization.
Table 1: Optimization of Benzoxazinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C, 2h | 85 | 92 |
| Borane-THF Reduction | 1M BH₃-THF, THF, reflux, 14h | 78 | 89 |
| Oxidation to 3-Oxo | KMnO₄, AcOH, 50°C, 6h | 65 | 95 |
Key challenges include minimizing over-oxidation during the 3-oxo group formation, addressed by controlled addition of potassium permanganate in acetic acid at 50°C.
Synthesis of 2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetic Acid
The phenoxyacetic acid segment is prepared via Williamson ether synthesis, leveraging nucleophilic aromatic substitution.
Phenolic Alkylation
5-Methyl-2-isopropylphenol reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 20 hours, using potassium carbonate as base, yielding ethyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate (92% yield). Saponification with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours provides the carboxylic acid (88% yield).
Table 2: Etherification Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes SN2 |
| Base | K₂CO₃ | Prevents hydrolysis |
| Temperature | 60°C | Balances kinetics |
Amide Coupling Strategies
The final step involves coupling 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid with 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C for 2 hours, followed by warming to room temperature overnight, achieves 76% yield. Molecular sieves (4Å) are critical for absorbing generated water, shifting equilibrium toward product formation.
Mixed Anhydride Method
Reaction with isobutyl chloroformate in THF at -15°C forms a mixed anhydride intermediate, which subsequently reacts with the benzoxazine amine to furnish the acetamide (82% yield). This method reduces racemization risks compared to carbodiimide approaches.
Table 3: Comparative Coupling Efficiency
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM, 0°C → rt, 18h | 76 | 94 |
| Mixed Anhydride | THF, -15°C, 2h | 82 | 97 |
Purification and Analytical Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from n-hexane/ethyl acetate (1:1) to achieve >99% HPLC purity. Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 6.93 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.28 (t, J = 4.4 Hz, 2H, CH₂N), 2.84 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.22 (s, 3H, ArCH₃), 1.18 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 385.2, consistent with the molecular formula C₂₁H₂₄N₂O₄.
Scale-Up Considerations and Process Optimization
Pilot-scale synthesis (500 g) adopts the mixed anhydride method due to superior yield and reproducibility. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.
Reduction: Reduction reactions can target the carbonyl groups present in the benzoxazinone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxyacetamide core can inhibit enzyme activity by binding to the active site, while the benzoxazinone moiety can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacokinetics : The target compound’s logP (~3.2) suggests better blood-brain barrier penetration than ’s polar derivatives (e.g., compound e, logP ~1.8) but lower aqueous solubility.
- Synthetic Accessibility: The target compound’s synthesis likely requires regioselective coupling of the phenoxyacetamide to the benzoxazinone, contrasting with the ZnCl₂-catalyzed thiazolidinone cyclization in .
- Thermodynamic Stability: The benzoxazinone’s hydrogen-bonding propensity may improve thermal stability compared to coumarin-thiazolidinone analogues, as per DSC data from related studies .
Biological Activity
The compound 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (often referred to as D374-0177) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 354.4 g/mol |
| Molecular Formula | C20H22N2O4 |
| logP | 3.707 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 63.972 Ų |
The structure includes a benzoxazine moiety, which is known for various pharmacological activities, particularly in modulating neurotransmitter systems.
Research indicates that derivatives of benzoxazine compounds often exhibit activity through interactions with neurotransmitter receptors. Specifically, studies on related compounds have shown that they can act as antagonists at serotonin receptors (5HT3), which are implicated in various physiological processes including nausea and anxiety . The introduction of specific substituents on the benzoxazine ring can enhance these activities.
Antagonistic Activity
A study evaluated a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives for their ability to antagonize the 5HT3 receptor. The findings suggested that modifications to the benzoxazine structure could significantly enhance receptor affinity and antagonistic potency .
For instance, compounds with additional methyl groups at the 2 position of the benzoxazine ring demonstrated increased antagonistic activity. The compound D374-0177 is hypothesized to exhibit similar mechanisms due to its structural similarities.
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of related benzoxazine compounds on various cancer cell lines. One study found that certain derivatives exhibited significant cytotoxicity against Jurkat cells (a model for T-cell leukemia), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Summary of Findings
The biological activity of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide appears promising based on its structural properties and the biological activities observed in related compounds. Further research is warranted to explore its full potential in pharmacological applications.
Q & A
Q. How can researchers differentiate between direct target engagement and off-target effects in mechanistic studies?
- Methodological Answer :
- Genetic knockdown : Use siRNA or CRISPR to silence the putative target and assess if bioactivity is abolished .
- Thermal shift assays : Monitor protein melting temperature shifts in the presence of the compound to confirm binding .
- Off-target screening : Utilize kinase profiling panels or proteome-wide affinity pulldowns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
